molecular formula C8H6Cl2N2O2 B14014055 N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide

N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B14014055
M. Wt: 233.05 g/mol
InChI Key: QHQMDDDKRFDIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dichlorophenyl)-2-(hydroxyimino)acetamide is an acetamide derivative featuring a 2,5-dichlorophenyl substituent on the nitrogen atom and a hydroxyimino (-NHOH) group at the α-carbon of the acetamide backbone. The hydroxyimino group introduces hydrogen-bonding capabilities, which may influence solubility, stability, and interactions with biological targets .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-2-6(10)7(3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQMDDDKRFDIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(2,5-dichlorophenyl)-2-(hydroxyimino)- typically involves the reaction of 2,5-dichloroaniline with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to introduce the hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Acetamide,N-(2,5-dichlorophenyl)-2-(hydroxyimino)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(2,5-dichlorophenyl)-2-(hydroxyimino)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like copper or palladium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Acetamide,N-(2,5-dichlorophenyl)-2-(hydroxyimino)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,N-(2,5-dichlorophenyl)-2-(hydroxyimino)- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Toxicity/Activity Data References
N-(2,5-Dichlorophenyl)-2-(hydroxyimino)acetamide C₈H₆Cl₂N₂O₂ 233.05 2,5-dichloro, hydroxyimino Not reported Inferred
N-(3,5-Dichlorophenyl)-2-(hydroxyimino)acetamide C₈H₆Cl₂N₂O₂ 233.05 3,5-dichloro, hydroxyimino Synthesis yield: 89.0%
N-(2,5-Dichlorophenyl)acetamide C₈H₇Cl₂NO 204.06 No hydroxyimino LD₅₀ (rat): 4100 mg/kg
2,2,2-Trichloro-N-(2,5-dichlorophenyl)acetamide C₈H₄Cl₅NO 305.39 Trichloroacetamide Pesticide intermediate
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 297.16 Thiazole substituent Stable hydrogen-bonded crystals

Research Implications and Gaps

  • Synthesis: The hydroxyimino group in the target compound may require specialized conditions for stability, as seen in the synthesis of CAS 18711-11-0 .
  • Biological Activity: While thiazole and benzimidazole analogs show promise in drug discovery , the hydroxyimino derivative’s bioactivity remains unexplored.
  • Toxicity: The moderate toxicity of N-(2,5-dichlorophenyl)acetamide suggests that adding a hydroxyimino group could either mitigate or exacerbate toxicity, warranting further study .

Biological Activity

N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide is a compound of interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl moiety attached to a hydroxyimino group, which contributes to its unique biological properties. The presence of halogen atoms enhances the compound's stability and reactivity, making it an attractive candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyimino group can form hydrogen bonds with biomolecules, influencing their function and activity. Additionally, the dichlorophenyl group may enhance the compound's binding affinity to target proteins or enzymes, leading to various pharmacological effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its structural features that allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Research indicates potential anticancer activity, possibly through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor growth. The compound's interaction with specific signaling pathways involved in cancer progression has been a focal point of investigation.
  • Anti-inflammatory Effects : Some studies have suggested that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and mediators.

Antimicrobial Activity

A study conducted on various derivatives of hydroxyiminoacetamides demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed zones of inhibition ranging from 11 mm to 14 mm when tested using the disc diffusion method .

Anticancer Research

In a recent study examining the effects of similar compounds on cancer cell lines, it was found that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase-3 and down-regulation of anti-apoptotic proteins such as Bcl-2 .

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells Mechanism Reference
AntimicrobialStaphylococcus aureusDisruption of cell membrane
AnticancerMCF-7 (breast cancer cells)Induction of apoptosis via caspase activation
Anti-inflammatoryIn vitro modelsModulation of inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.